molecular formula C28H26N2O4S B11337286 N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-(2-methylphenoxy)acetamide

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-(2-methylphenoxy)acetamide

Cat. No.: B11337286
M. Wt: 486.6 g/mol
InChI Key: JMCHDGGNNIIFPT-UHFFFAOYSA-N
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Description

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-(2-methylphenoxy)acetamide is an organic compound with the molecular formula C23H21NO4S. This compound is characterized by the presence of a benzyl group, a phenylsulfamoyl group, and a phenoxyacetamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-(2-methylphenoxy)acetamide typically involves multiple steps. One common method includes the reaction of 4-aminobenzyl phenyl sulfone with 2-(2-methylphenoxy)acetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-(2-methylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form a benzaldehyde derivative.

    Reduction: The sulfonamide group can be reduced to a sulfinamide or a sulfide.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Sulfinamide or sulfide derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-(2-methylphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[benzyl(methyl)sulfamoyl]phenyl}acetamide
  • N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-(3-methylphenoxy)acetamide
  • N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-(2-sec-butylphenoxy)acetamide

Uniqueness

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-(2-methylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyl and phenylsulfamoyl groups enhances its reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C28H26N2O4S

Molecular Weight

486.6 g/mol

IUPAC Name

N-[4-[benzyl(phenyl)sulfamoyl]phenyl]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C28H26N2O4S/c1-22-10-8-9-15-27(22)34-21-28(31)29-24-16-18-26(19-17-24)35(32,33)30(25-13-6-3-7-14-25)20-23-11-4-2-5-12-23/h2-19H,20-21H2,1H3,(H,29,31)

InChI Key

JMCHDGGNNIIFPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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